![molecular formula C11H12N4 B2520467 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine CAS No. 1016675-85-6](/img/structure/B2520467.png)
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
The compound “3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains an indene and a triazole ring . Indene is a polycyclic hydrocarbon consisting of a benzene ring fused with a cyclopentene . Triazole refers to either of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and triazole rings. The indene portion is a fused ring structure, containing a five-membered cyclopentene ring joined to a six-membered benzene ring . The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indene and triazole rings. The aromaticity of the indene might make it resistant to addition reactions, while the triazole could potentially engage in a variety of reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic indene ring could contribute to its stability and potentially its solubility in organic solvents .Scientific Research Applications
Pharmacological Properties
(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine: serves as a valuable intermediate for synthesizing other disubstituted 1-(indolin-5-yl)methanamines. These compounds have potential pharmacological applications. Specifically:
- Interaction with RCAR/(PYR/PYL) Receptor Proteins : Some indolinylmethyl sulfonamides derived from this compound exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA). These findings make them promising candidates for further drug development .
Synthetic Methodology
Understanding the synthesis of this compound, including the Tscherniac-Einhorn reaction, can contribute to synthetic methodology. Researchers can optimize its preparation and explore related transformations.
Future Directions
The future research directions for this compound could include exploring its potential biological activities, given the known activities of other compounds containing indene and triazole rings . Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties.
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-11-13-10(14-15-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPEDNNJFIGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine |
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